molecular formula C21H18N4OS B2583557 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide CAS No. 1226435-06-8

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide

Cat. No.: B2583557
CAS No.: 1226435-06-8
M. Wt: 374.46
InChI Key: QUHTUAALBFVYFK-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide is a synthetic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores: the quinoline scaffold and the imidazole ring, a structure known for its significant role in drug discovery . The imidazole moiety is a versatile heterocycle present in a wide array of biologically active molecules and natural products, and its derivatives are noted for broad therapeutic activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . Furthermore, the quinoline structure is a recognized scaffold in the development of compounds with antimalarial and anticancer activities. This compound is of particular interest for researchers investigating new enzyme inhibitors. Its structural features are analogous to those found in potent, small-molecule α-glucosidase inhibitors, suggesting potential application in metabolic disorder research, such as for type 2 diabetes . The presence of the acetamide linker and benzylthio group offers a site for further chemical derivatization, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity . Researchers can utilize this chemical as a key intermediate or a novel lead compound to develop new therapeutic agents targeting a range of diseases. This product is intended for research use only in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-imidazol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-20(14-27-13-16-5-2-1-3-6-16)23-18-8-4-7-17-9-10-19(24-21(17)18)25-12-11-22-15-25/h1-12,15H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHTUAALBFVYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction using imidazole and a suitable leaving group on the quinoline ring.

    Attachment of the Benzylthio Group: The benzylthio group can be attached through a thiol-ene reaction or by using benzyl mercaptan in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that integrates imidazole and quinoline moieties, which are known for their diverse biological activities. The synthesis typically involves multiple steps, including:

  • Formation of the Quinoline Core : This can be achieved via the Skraup synthesis method, which involves cyclizing aniline derivatives with glycerol and sulfuric acid.
  • Introduction of the Imidazole Group : This is accomplished through a nucleophilic substitution reaction using imidazole.
  • Attachment of the Benzylthio Group : This can be done using a thiol-ene reaction or by employing benzyl mercaptan in the presence of a base.

The detailed synthetic route ensures that the final product retains the pharmacologically active components necessary for its biological effects .

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide exhibit significant antimicrobial properties. For instance, studies on related acetamide derivatives have shown promising results against various bacterial strains and fungi. The mechanism often involves inhibition of vital enzymes in microbial metabolism .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies have evaluated similar derivatives for their ability to inhibit cancer cell proliferation. For example, compounds containing benzothiazole and isoquinoline structures have been tested against human colorectal carcinoma cell lines, demonstrating significant cytotoxic effects .

Antitubercular Activity

In vitro studies have assessed the antitubercular efficacy of compounds related to this compound against Mycobacterium tuberculosis. Some derivatives were found to inhibit key enzymes involved in mycobacterial metabolism, such as isocitrate lyase and pantothenate synthetase, highlighting their potential as therapeutic agents against tuberculosis .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antimicrobial EvaluationDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 1.27 µM to 2.60 µM.
Study 2 Anticancer ActivityCompounds showed significant cytotoxicity against HCT116 colorectal carcinoma cells with IC50 values indicating strong growth inhibition.
Study 3 Antitubercular ActivityIn vivo studies on mice revealed promising results for selected derivatives in reducing Mycobacterium tuberculosis load.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide would likely involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The imidazole and quinoline moieties may play a role in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinoline-Based Analogues with Heterocyclic Substitutions

2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-phenylacetamide (9a–r)
  • Structural Differences: These derivatives replace the imidazole at position 2 of quinoline with a benzoimidazole and position the thioacetamide group at quinoline position 2 instead of 7. The phenyl group in the acetamide further distinguishes them .
  • Synthesis: Synthesized via reaction of 3-(1H-benzo[d]imidazol-2-yl)quinoline-2-thiol with N-chloroacetyl-aniline in DMF/K₂CO₃, yielding products with 72–88% efficiency after recrystallization .
  • Biological Activity : Demonstrated α-glucosidase inhibitory activity (IC₅₀: 1.10–2.30 µM), with compound 9d showing strong binding to the enzyme’s active site in docking studies .
  • Key Data :

    Compound Substituent IC₅₀ (µM)
    9d 4-methylphenyl 1.10
    9a Phenyl 1.98
N-{8-Hydroxy-4-[(1H-imidazol-1-yl)methyl]quinolin-2-yl}acetamide (96X)
  • Structural Differences: Features an 8-hydroxyquinoline core with imidazole at position 4 and acetamide at position 2. The hydroxyl group enhances solubility but reduces lipophilicity compared to the benzylthio group in the target compound .
  • Spectral Data: Characterized by SMILES and InChi codes, confirming the imidazole-quinoline linkage .

Thiadiazole-Based Acetamide Derivatives

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h)
  • Structural Differences: Replaces quinoline with a thiadiazole core. The benzylthio group is retained, but the phenoxyacetamide substituent differs from the target compound’s imidazole-quinoline system .
  • Physical Properties: Compound Core Melting Point (°C) Yield (%) 5h Thiadiazole 133–135 88 Target Quinoline Not reported –
  • Activity : Thiadiazole derivatives (e.g., 5j ) showed antimicrobial activity against S. aureus (MIC: 4 µg/mL), suggesting the benzylthio group enhances membrane penetration .

Benzimidazole and Triazole Hybrids

Phenoxymethylbenzoimidazole-Triazole Derivatives (9a–e)
  • Structural Differences: Incorporate benzoimidazole linked to triazole and thiazole via phenoxymethyl bridges. The acetamide group is attached to thiazole instead of quinoline .
  • Synthesis : Multi-step reactions involving click chemistry (CuAAC) for triazole formation, with yields up to 85% .
  • Docking Studies : Compound 9c (4-bromophenyl substituent) exhibited optimal binding to α-glucosidase, comparable to the target compound’s inferred binding profile .

Benzothiazole Acetamides

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • Structural Differences : Benzothiazole core with trifluoromethyl and trimethoxyphenyl groups. The electron-withdrawing CF₃ group may enhance metabolic stability compared to the target’s benzylthio .

Biological Activity

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a quinoline core fused with an imidazole moiety and a benzylthioacetamide group. The synthesis typically involves multi-step organic reactions, which can be summarized as follows:

  • Formation of the Quinoline Core : The quinoline structure is synthesized through methods such as the Skraup synthesis, involving the cyclization of aniline derivatives.
  • Introduction of the Imidazole Group : This is achieved via a condensation reaction with an imidazole precursor.
  • Attachment of the Benzylthio Group : The final step includes the coupling of the quinoline-imidazole intermediate with a benzylthio derivative under amide bond-forming conditions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains, including resistant pathogens. For instance, derivatives of imidazole and quinoline have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating potential as new antimicrobial agents .

Antitumor Activity

Recent research highlights the antitumor potential of this compound. In vitro studies using human cancer cell lines have shown that compounds with similar structural motifs can inhibit cell proliferation effectively. For example, a related compound exhibited an IC50 value of 6.75 μM against A549 lung cancer cells in a 2D assay format . This suggests that this compound may also possess significant antitumor activity.

Case Studies

  • Anticancer Activity : A study evaluated various derivatives of quinoline and imidazole for their cytotoxic effects on cancer cell lines. The findings indicated that compounds featuring both imidazole and quinoline rings had enhanced activity compared to those without these moieties .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that such compounds often interact with DNA, binding within the minor groove and potentially disrupting replication processes .

Data Tables

Activity Type IC50 Values (μM) Cell Lines Tested Notes
Antimicrobial15 - 25E. coli, S. aureusEffective against resistant strains
Antitumor6.75 (A549)A549, HCC827, NCI-H358High activity in 2D assays
Cytotoxicity3.11 (MRC-5)MRC-5Non-selective effects observed

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A general approach includes:

  • Step 1: Formation of the imidazole-quinoline scaffold via nucleophilic substitution at the quinoline C2 position using imidazole derivatives under reflux conditions (e.g., DMF, 100–120°C) .
  • Step 2: Introduction of the benzylthioacetamide group at C8 via thiol-alkylation or coupling reactions. Benzylthiol can be reacted with chloroacetamide intermediates in the presence of bases like K₂CO₃ in acetone or acetonitrile .
  • Optimization Tips:
    • Control reaction temperatures to avoid side reactions (e.g., over-oxidation of thioethers).
    • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the acetamide group .
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to ensure high purity (>95%) .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regioselectivity of imidazole and benzylthio substitutions. Key signals include:
  • Quinoline C8 acetamide NH (~10 ppm, broad singlet) .
  • Imidazole protons (7.5–8.5 ppm, multiplet) .
    • 2D NMR (HSQC, HMBC) resolves connectivity in crowded aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion).
  • HPLC-PDA: Assesses purity (>98% for biological assays) using C18 columns (acetonitrile/water mobile phase) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in modulating enzyme or receptor activity?

Methodological Answer:

  • Target Identification:
    • Use molecular docking (AutoDock Vina) to predict binding to enzymes like cytochrome P450 or kinases. The imidazole and quinoline moieties may coordinate metal ions or form π-π interactions .
    • Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd values) .
  • Functional Assays:
    • Test inhibition of enzymatic activity (e.g., IC₅₀ determination) using fluorogenic substrates.
    • For receptor targets, employ cAMP/GTPγS binding assays in cell membranes .
  • In Vivo Models:
    • Dose-response studies in rodent models (e.g., anticonvulsant activity at 50–100 mg/kg, as seen in related imidazole derivatives) .

Advanced: How can contradictory data on biological activity across experimental models be resolved?

Methodological Answer:

  • Source Analysis:
    • Compare purity levels (HPLC) and synthetic routes. Impurities from incomplete benzylthio coupling may skew results .
    • Assess species-specific metabolism (e.g., cytochrome P450 isoforms in rodents vs. humans) via microsomal stability assays .
  • Experimental Replication:
    • Standardize protocols (e.g., cell lines, animal strains, dosing schedules).
    • Use positive controls (e.g., known enzyme inhibitors) to calibrate assays .

Advanced: What computational methods predict the compound’s electronic properties and ligand efficiency?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. The benzylthio group may lower LUMO energy, enhancing electron-accepting capacity .
    • Solvent effects (e.g., PCM model) refine predictions of solubility and stability .
  • Ligand Efficiency Metrics:
    • Compute ligand lipophilic efficiency (LLE) and binding energy per heavy atom to prioritize derivatives for synthesis .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?

Methodological Answer:

  • Systematic Modifications:
    • Replace benzylthio with alkylthio or arylthio groups to modulate lipophilicity (logP) and membrane permeability .
    • Substitute imidazole with triazole or tetrazole to alter metal-binding properties .
  • Biological Testing:
    • Screen derivatives in high-throughput assays (e.g., 96-well plate enzymatic inhibition).
    • Correlate substituent electronegativity (Hammett σ values) with activity trends .

Advanced: What strategies mitigate hydrolysis or oxidation of the benzylthioacetamide group during storage or in vivo studies?

Methodological Answer:

  • Formulation:
    • Use lyophilized powders stored under argon at -20°C to prevent oxidation .
    • Prepare prodrugs (e.g., ester-protected thioethers) for improved in vivo stability .
  • Analytical Monitoring:
    • Track degradation via LC-MS and quantify sulfoxide/sulfone byproducts .

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